molecular formula C15H20N4O6 B13444545 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B13444545
M. Wt: 352.34 g/mol
InChI Key: PMZJZOLCYIKXLA-UHFFFAOYSA-N
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Description

This compound is a trisubstituted piperazine derivative featuring three key functional groups:

  • tert-Butoxycarbonyl (Boc) group: A common protecting group that enhances stability during synthetic processes, particularly in peptide chemistry .
  • 5-Nitropyridin-2-yl moiety: An electron-deficient aromatic ring that can participate in hydrogen bonding or π-π stacking interactions, often critical for binding to biological targets .
  • Carboxylic acid group: Enhances solubility in aqueous environments and may contribute to ionic interactions in enzymatic or receptor-binding sites .

Structurally, the piperazine core provides conformational flexibility, allowing the compound to adopt multiple binding poses.

Properties

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)17-6-7-18(11(9-17)13(20)21)12-5-4-10(8-16-12)19(23)24/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)

InChI Key

PMZJZOLCYIKXLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the Boc protecting group. The nitropyridine moiety is then attached through a series of reactions that may include nitration, reduction, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction parameters and can significantly increase the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The Boc protecting group can be removed or substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic conditions can be employed to remove the Boc group, with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the nitropyridine can produce various oxidized derivatives.

Scientific Research Applications

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:

Compound Substituents Key Properties Applications/Findings
Target Compound : 4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid Boc (4-position), 5-nitropyridin-2-yl (1-position), carboxylic acid (2-position) High polarity (carboxylic acid), moderate lipophilicity (Boc), strong electron-withdrawing (nitro group) Potential use in enzyme inhibition (e.g., protease targets) due to nitro group interactions
GA-3 () 3,4-Dichlorobenzoyl, indol-3-yl-methyl, tetrahydropyrimidine-4-carbonyl High lipophilicity (dichlorobenzoyl), π-π stacking (indole), hydrogen bonding (pyrimidone) Non-covalent SARS-CoV-2 protease inhibitor (IC₅₀ = 0.8 μM)
CPP () Phosphonopropyl group (NMDA antagonist) High polarity (phosphonate), charged at physiological pH NMDA receptor antagonist (IC₅₀ = 0.2 μM in hippocampal neurons)
Compound 35 () 4-Bromo-2-fluorophenylsulfonyl, 5-nitropyridin-2-yl Moderate lipophilicity (bromo/fluorine), strong electron-withdrawing (sulfonyl) Intermediate in SuFEx click chemistry for sulfamide synthesis
TRPV1 Antagonist () Pyridinylpiperazine urea Balanced lipophilicity (pyridine), hydrogen bonding (urea) TRPV1 antagonist (IC₅₀ = 12 nM) with oral bioavailability

Key Observations:

The Boc group in the target compound offers temporary steric protection, unlike the permanent dichlorobenzoyl group in GA-3 .

Solubility and Bioavailability :

  • The carboxylic acid in the target compound improves aqueous solubility compared to the phosphonate group in CPP, which may reduce CNS penetration but enhance peripheral activity .
  • Lipophilic substituents (e.g., indole in GA-3) improve membrane permeability but may increase metabolic instability .

Synthetic Accessibility :

  • The target compound’s Boc group can be deprotected under mild acidic conditions, enabling modular synthesis, whereas GA-3 requires multistep coupling of bulky substituents .
  • Compound 35 is synthesized via SuFEx chemistry, a rapid and efficient method compared to traditional amide bond formation .

Biological Activity :

  • The nitro group’s role in redox interactions (e.g., nitroreductase activation) is absent in analogs like CPP, which rely on phosphonate-mediated charge interactions .
  • Unlike TRPV1 antagonists with urea linkers, the target compound’s carboxylic acid may limit blood-brain barrier penetration but reduce off-target CNS effects .

Research Findings and Data

  • HPLC Purity : The target compound’s analogs (e.g., GA-6, ) achieve >95% purity, suggesting robust synthetic protocols .
  • Crystallographic Data : Piperazine derivatives like GA-3 exhibit defined binding poses in SARS-CoV-2 protease active sites, highlighting the importance of substituent orientation .
  • Thermal Stability : Boc-protected derivatives (e.g., ) show higher thermal stability (mp >160°C) compared to unprotected analogs, aiding in storage and handling .

Biological Activity

The compound 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid (CAS Number: 1787002-20-3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O6C_{12}H_{15}N_{3}O_{6}, with a molecular weight of approximately 297.27 g/mol. The structure features a piperazine ring substituted with a nitropyridine moiety and an ester group, which may influence its interaction with biological targets.

Piperazine derivatives are known to interact with various biological pathways. The specific mechanism of action for this compound has not been extensively documented. However, similar compounds have been shown to act as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids and other lipid mediators .

Antinociceptive Effects

Research indicates that piperazine derivatives can exhibit antinociceptive properties. For instance, studies on related compounds have demonstrated their ability to reduce pain in animal models, suggesting that this compound may also possess similar analgesic effects .

Case Studies and Research Findings

  • FAAH Inhibition : A related study highlighted that certain piperazine derivatives act as selective FAAH inhibitors, leading to increased levels of endocannabinoids in the brain and subsequent analgesic effects. This suggests a possible pathway for the biological activity of this compound .
  • Pain Models : In experiments involving rat models, compounds structurally similar to this piperazine derivative were shown to alleviate symptoms associated with neuropathic pain and acute tissue damage. These findings indicate that the compound may be beneficial in treating conditions characterized by chronic pain .

Data Summary Table

Property Details
CAS Number 1787002-20-3
Molecular Formula C12H15N3O6
Molecular Weight 297.27 g/mol
Biological Activities Antinociceptive, Anti-inflammatory
Potential Mechanism FAAH inhibition

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